molecular formula C12H6BrClO2S B12613303 1-(5-Bromothiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione CAS No. 918350-09-1

1-(5-Bromothiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione

Cat. No.: B12613303
CAS No.: 918350-09-1
M. Wt: 329.60 g/mol
InChI Key: UKZNOVVOHNLWAV-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione is an organic compound that features both bromothiophene and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromothiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of a bromine atom to the thiophene ring.

    Chlorination: Introduction of a chlorine atom to the phenyl ring.

    Coupling Reaction: Formation of the ethane-1,2-dione linkage between the bromothiophene and chlorophenyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromothiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the carbonyl groups.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles like amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione could have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential pharmacological properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 1-(5-Bromothiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromothiophen-2-yl)-2-phenylethane-1,2-dione: Lacks the chlorine atom on the phenyl ring.

    1-(Thiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione: Lacks the bromine atom on the thiophene ring.

Properties

CAS No.

918350-09-1

Molecular Formula

C12H6BrClO2S

Molecular Weight

329.60 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione

InChI

InChI=1S/C12H6BrClO2S/c13-10-6-5-9(17-10)12(16)11(15)7-3-1-2-4-8(7)14/h1-6H

InChI Key

UKZNOVVOHNLWAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=C(S2)Br)Cl

Origin of Product

United States

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